

A Spectroscopic Comparison of 2,2-Diphenylethanol and Its Acetate and Benzoate Esters

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Compound of Interest

Compound Name: **2,2-Diphenylethanol**

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This guide provides a detailed spectroscopic comparison of **2,2-Diphenylethanol** and its corresponding acetate and benzoate esters. Due to the limited availability of public experimental spectra for 2,2-diphenylethyl acetate and 2,2-diphenylethyl benzoate, this guide presents the experimental data for the parent alcohol and provides predicted data for its esters based on established spectroscopic principles. This comparative analysis, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers insights into the structural elucidation of these compounds.

Spectroscopic Data Summary

The following tables summarize the key experimental spectroscopic data for **2,2-Diphenylethanol** and the predicted spectroscopic data for 2,2-diphenylethyl acetate and 2,2-diphenylethyl benzoate.

Table 1: ^1H NMR Spectral Data (CDCl_3 , δ in ppm)

| Compound | Ar-H (m) | -CH- (t) | -CH ₂ - (d) | -OH (s, br) | -CH ₃ (s) |
|--|----------------------|----------|------------------------|-------------|----------------------|
| 2,2-Diphenylethanol | 7.15-7.35 | 4.25 | 3.90 | ~2.0 | - |
| 2,2-Diphenylethyl acetate (Predicted) | 7.15-7.35 | 4.40 | 4.30 | - | 2.05 |
| 2,2-Diphenylethyl benzoate (Predicted) | 7.15-7.40, 7.95-8.05 | 4.50 | 4.45 | - | - |

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

| Compound | C=O | Ar-C | -CH- | -CH ₂ - | -CH ₃ |
|--|-------|------------------|------|--------------------|------------------|
| 2,2-Diphenylethanol | - | 126-142 | 52.0 | 65.0 | - |
| 2,2-Diphenylethyl acetate (Predicted) | 171.0 | 126-141 | 50.0 | 67.0 | 21.0 |
| 2,2-Diphenylethyl benzoate (Predicted) | 166.5 | 126-141, 128-133 | 50.5 | 67.5 | - |

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | O-H Stretch | C-H Stretch (sp ²) | C-H Stretch (sp ³) | C=O Stretch | C-O Stretch |
|--|-------------------|--------------------------------|--------------------------------|-------------|--------------|
| 2,2-Diphenylethanol | 3600-3200 (broad) | 3100-3000 | 3000-2850 | - | 1200-1000 |
| 2,2-Diphenylethyl acetate (Predicted) | - | 3100-3000 | 3000-2850 | ~1735 | ~1240, ~1050 |
| 2,2-Diphenylethyl benzoate (Predicted) | - | 3100-3000 | 3000-2850 | ~1720 | ~1270, ~1120 |

Table 4: Mass Spectrometry (MS) Data (m/z)

| Compound | Molecular Ion [M] ⁺ | Key Fragments |
|--|--------------------------------|-----------------------|
| 2,2-Diphenylethanol | 198 | 180, 165, 105, 91, 77 |
| 2,2-Diphenylethyl acetate (Predicted) | 240 | 180, 165, 105, 43 |
| 2,2-Diphenylethyl benzoate (Predicted) | 302 | 180, 165, 105, 77 |

Experimental Protocols

Synthesis of 2,2-Diphenylethyl Esters via Fischer Esterification

This protocol describes a general method for the synthesis of 2,2-diphenylethyl acetate and 2,2-diphenylethyl benzoate from **2,2-Diphenylethanol**.

Materials:

- **2,2-Diphenylethanol**
- Acetic acid (for acetate ester) or Benzoic acid (for benzoate ester)
- Concentrated sulfuric acid (catalyst)
- Anhydrous diethyl ether or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask, dissolve **2,2-Diphenylethanol** in a minimal amount of a suitable solvent (e.g., toluene).
- Add a slight excess of the carboxylic acid (acetic acid or benzoic acid).
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]
- Instrumentation: Record ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300-500 MHz for ^1H and 75-125 MHz for ^{13}C .
- Data Acquisition: For ^1H NMR, use a standard pulse sequence with a sufficient relaxation delay. For ^{13}C NMR, a proton-decoupled sequence is typically used.

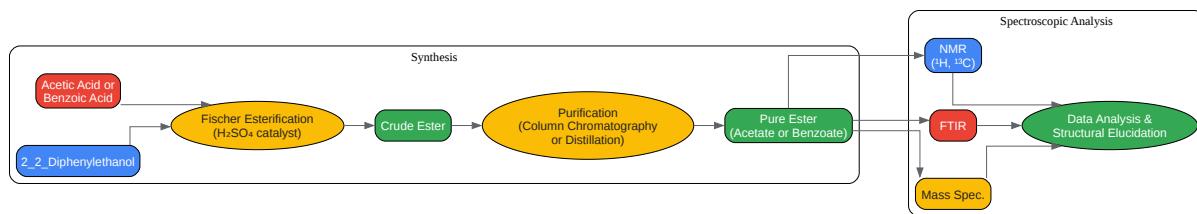
Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.[3][4]
- Instrumentation: Use an FTIR spectrometer to record the spectrum.
- Data Acquisition: Record a background spectrum first, then the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .[3]

Mass Spectrometry (MS):

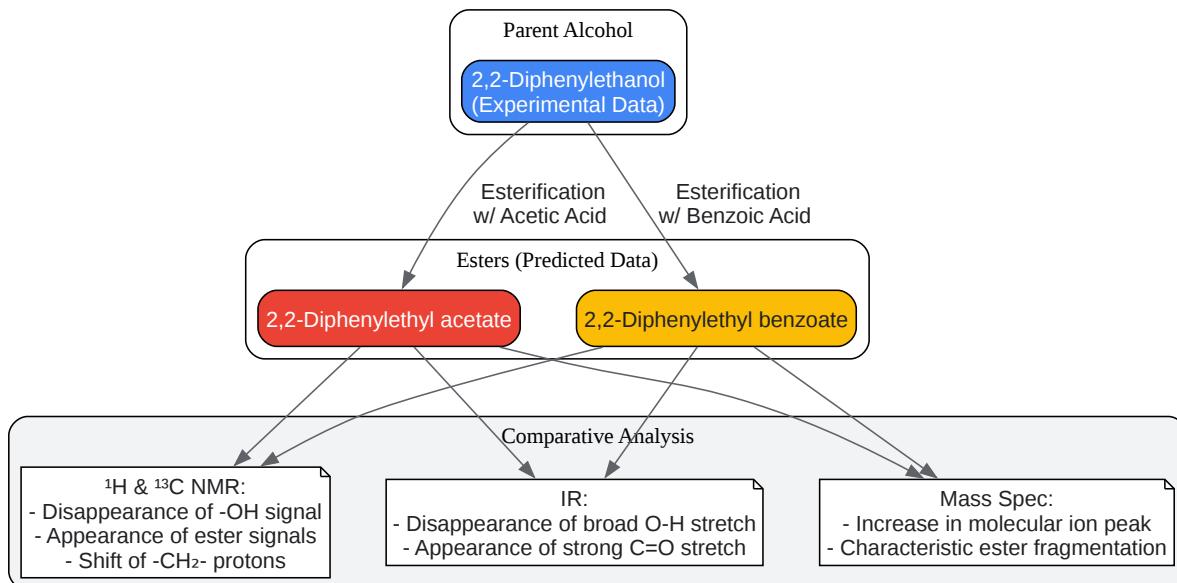
- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5][6]
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5][7]
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[7][8]

Visualizations



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Caption: Workflow for the synthesis and spectroscopic analysis of **2,2-Diphenylethanol** esters.



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Caption: Logical relationships in the spectroscopic comparison of **2,2-Diphenylethanol** and its esters.

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